molecular formula C13H19N3O B11786617 4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide

4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide

Katalognummer: B11786617
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: XHOWJGGBNYPPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with an aminophenyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the reaction of 3-nitrobenzaldehyde with N,N-dimethylpyrrolidine-3-carboxamide under reductive amination conditions. The nitro group is then reduced to an amine, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Aminophenyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrrolidine ring.

    N,N-Dimethyl-3-aminophenylacetamide: Contains a similar aminophenyl group but with different substituents.

Uniqueness

4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

4-(3-aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H19N3O/c1-15-13(17)12-8-16(2)7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8,14H2,1-2H3,(H,15,17)

InChI-Schlüssel

XHOWJGGBNYPPDR-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1CN(CC1C2=CC(=CC=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.